2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol
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Description
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that has been the subject of scientific research due to its potential applications in drug development. This compound is a member of the pyrazolopyrimidine family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthetic Methods and Chemical Transformations
The development of novel synthetic methods for pyrazolo[1,5-a]pyrimidin derivatives has been explored through various chemical transformations. A study described the reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, achieving the synthesis of related compounds, emphasizing the utility of these reactions in exploring electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine ring system (Yan‐Song Zheng & K. Atta, 2011). Another study focused on regioselective synthesis under solvent-free conditions, highlighting an efficient approach for synthesizing substituted pyrazolo[1,5-a]pyrimidines, which affords high yields and demonstrates the potential of this method in green chemistry (J. Quiroga et al., 2008).
Biological Applications
Research has also identified potential biological applications for pyrazolo[1,5-a]pyrimidine derivatives. A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines exhibited notable anti-inflammatory and antimicrobial activities, with some compounds showing promising results against specific bacterial and fungal pathogens (R. Aggarwal et al., 2014). Another study synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated them for anticancer and anti-5-lipoxygenase activities, uncovering compounds with significant potential in cancer treatment and inflammation reduction (A. Rahmouni et al., 2016).
Molecular and Structural Studies
Investigations into the structural aspects of pyrazolo[1,5-a]pyrimidines have contributed to a deeper understanding of their chemical and biological properties. For instance, studies on the crystal structure and biological activity of specific derivatives have helped to elucidate their moderate anticancer activity, offering insights into their potential therapeutic applications (Lu Jiu-fu et al., 2015). Additionally, computational methods such as Density Functional Theory (DFT) calculations have been applied to investigate the equilibrium geometry of novel compounds, furthering the understanding of their structure-activity relationships (A. Farag & Asmaa M. Fahim, 2019).
properties
IUPAC Name |
2-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12-14-13(17)8-11(16(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWCEIXHWAVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol | |
CAS RN |
309949-80-2 |
Source
|
Record name | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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